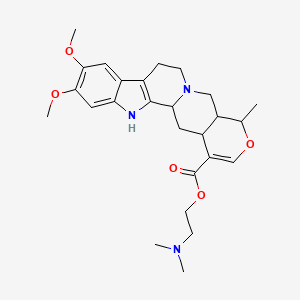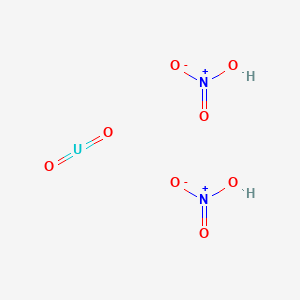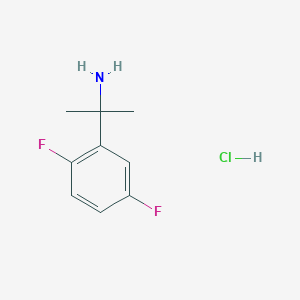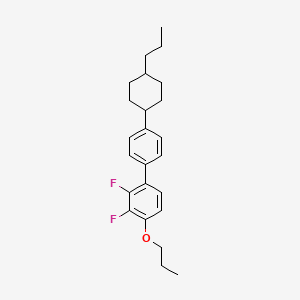
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-甲基-11,12,14,15,16,17,18,19,20,21-十氢-1H-育亨宾是一种具有独特结构的复杂有机化合物。它属于育亨宾衍生物类别,以其多样的生物活性而闻名。
准备方法
合成路线和反应条件
3-甲基-11,12,14,15,16,17,18,19,20,21-十氢-1H-育亨宾的合成涉及多个步骤,从简单的有机分子开始。合成路线通常包括:
育亨宾骨架的形成: 此步骤涉及通过环化反应构建核心结构。
甲基的引入: 甲基通过使用甲基化试剂的烷基化反应引入。
氢化: 该化合物进行氢化以实现十氢状态,确保分子饱和。
工业生产方法
该化合物的工业生产可能涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该过程通常包括:
间歇反应器: 用于控制合成和监控反应条件。
纯化: 采用色谱法和结晶等技术来纯化最终产品。
化学反应分析
反应类型
3-甲基-11,12,14,15,16,17,18,19,20,21-十氢-1H-育亨宾会发生各种化学反应,包括:
氧化: 此反应可以在分子中引入含氧官能团。
还原: 用于去除含氧基团或还原双键。
取代: 通常涉及用其他官能团替换氢原子。
常用试剂和条件
氧化剂: 例如高锰酸钾或三氧化铬。
还原剂: 包括氢化铝锂或硼氢化钠。
取代试剂: 例如卤素或烷基化试剂。
主要产品
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生羟基化衍生物,而还原可以产生完全饱和的化合物。
科学研究应用
3-甲基-11,12,14,15,16,17,18,19,20,21-十氢-1H-育亨宾在科学研究中有几个应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其对生物系统(包括酶相互作用)的潜在影响。
医学: 研究其潜在的治疗特性,例如抗炎或神经保护作用。
工业: 用于开发新材料或作为化学制造中的前体。
作用机制
3-甲基-11,12,14,15,16,17,18,19,20,21-十氢-1H-育亨宾的作用机制涉及其与特定分子靶点的相互作用。这些靶点可能包括:
受体: 与体内的特定受体结合以引发生物反应。
酶: 抑制或激活参与代谢途径的酶。
通路: 调节信号通路以实现所需的效果。
相似化合物的比较
类似化合物
育亨宾: 另一种具有类似生物活性的育亨宾衍生物。
蛇根碱: 以其对中枢神经系统的影响而闻名。
利血平: 以其降压特性而闻名。
独特性
3-甲基-11,12,14,15,16,17,18,19,20,21-十氢-1H-育亨宾因其特殊的结构修饰而独一无二,这可能赋予其与其他育亨宾衍生物相比不同的生物活性和化学性质。
属性
IUPAC Name |
3-methyl-11,12,14,15,16,17,18,19,20,21-decahydro-1H-yohimban |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2/c1-21-18-9-5-4-8-16(18)17-10-11-22-13-15-7-3-2-6-14(15)12-19(22)20(17)21/h4-5,8-9,14-15,19H,2-3,6-7,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMPZBCEJSLAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C3=C1C4CC5CCCCC5CN4CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70863144 |
Source


|
| Record name | 1-Methylyohimban | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70863144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Hydroxy-3-methyl-10-methylidene-2,9-dioxatricyclo[4.3.1.03,7]decan-8-yl) 3-methylbutanoate](/img/structure/B12299508.png)
![[8-(Hydroxymethyl)-1-methyl-7-methylidene-4-propan-2-yl-6-bicyclo[3.2.1]octanyl]methanol](/img/structure/B12299514.png)

![7,8-Dimethoxy-2-phenyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B12299527.png)
![Tritetradecyl 2,2',2''-[(butylstannylidyne)tris(thio)]triacetate](/img/structure/B12299531.png)




![3-(2-((1r,4r)-4-((2-aminoethyl)amino)cyclohexyl)acetamido)-2-hydroxy-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B12299561.png)

![N-((2-methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)methyl)acetamide dihydrochloride](/img/structure/B12299587.png)

